molecular formula C10H13BFNO2 B13350167 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

Cat. No.: B13350167
M. Wt: 209.03 g/mol
InChI Key: YGTPWPBTIYWUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a fluorine atom and a boronic ester group

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoropyridine and 5,5-dimethyl-1,3,2-dioxaborinane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding pyridine derivative.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation yields boronic acids, while substitution reactions yield various substituted pyridines.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes for biological imaging due to its unique electronic properties.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine can be compared with other similar compounds:

    Similar Compounds: Examples include 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity in biological applications.

Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

InChI

InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-9(12)5-8/h3-5H,6-7H2,1-2H3

InChI Key

YGTPWPBTIYWUBW-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.